2-[(Pyridin-3-ylmethyl)amino]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetamide typically involves the reaction of pyridine-3-carboxaldehyde with glycine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-ylmethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(Pyridin-3-ylmethyl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-ylmethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-((pyridin-3-ylmethyl)-amino)-ethyl)-acetamide: This compound has a similar structure but includes additional trichloro groups.
N-(2,2,2-Trichloro-1-((tetrahydro-furan-2-ylmethyl)-amino)-ethyl)-acetamide: Another structurally similar compound with a tetrahydrofuran group.
Uniqueness
2-[(Pyridin-3-ylmethyl)amino]acetamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various scientific fields further distinguishes it from similar compounds .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylamino)acetamide |
InChI |
InChI=1S/C8H11N3O/c9-8(12)6-11-5-7-2-1-3-10-4-7/h1-4,11H,5-6H2,(H2,9,12) |
InChI Key |
BYKHLGJISZHDKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)N |
Origin of Product |
United States |
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